molecular formula C9H9Cl2N3O2 B382581 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine CAS No. 380344-55-8

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine

Cat. No.: B382581
CAS No.: 380344-55-8
M. Wt: 262.09g/mol
InChI Key: DTACJBCXLFKZRO-UHFFFAOYSA-N
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Description

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyridazine ring substituted with two chlorine atoms at positions 3 and 6. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine typically involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acids and Bases: Hydrochloric acid, sodium hydroxide

Major Products Formed

The major products formed from these reactions include substituted pyridazine derivatives, N-oxides, dechlorinated compounds, and carboxylic acids .

Scientific Research Applications

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(3,6-Dichloropyridazine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloropyridazine-4-carboxylic acid
  • 3,6-Dichloropyridazine-4-carbonitrile
  • 3,6-Dichloropyridazine-4-carboxamide

Uniqueness

4-(3,6-Dichloropyridazine-4-carbonyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

(3,6-dichloropyridazin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-7-5-6(8(11)13-12-7)9(15)14-1-3-16-4-2-14/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTACJBCXLFKZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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